Indulin is synthesized through various methods, including recombinant DNA technology, where specific genes encoding for insulin or its analogs are inserted into host organisms such as Escherichia coli or yeast. These organisms then produce insulin-like peptides that can be further processed to create Indulin.
Indulin is classified as an insulin analog due to its structural similarities to human insulin but may have variations in amino acid sequences that alter its pharmacokinetics and pharmacodynamics. This classification allows it to be used in therapeutic applications aimed at managing blood glucose levels in diabetic patients.
The synthesis of Indulin typically involves several key steps:
Indulin's molecular structure closely resembles that of human insulin, consisting of two peptide chains (A and B) linked by disulfide bonds. The A chain contains 21 amino acids, while the B chain consists of 30 amino acids, resulting in a total of 51 amino acids per molecule.
Indulin undergoes several chemical reactions during its synthesis and processing:
The enzymatic reactions involved require specific conditions such as pH adjustments and temperature control to ensure optimal activity of the enzymes used during processing.
Indulin acts primarily by mimicking the physiological effects of natural insulin:
Studies indicate that Indulin exhibits a rapid onset of action compared to traditional insulins, making it suitable for managing postprandial blood glucose spikes .
Indulin has several significant applications in medical science:
The isolation of insulin in 1921 by Frederick Banting and Charles Best at the University of Toronto marked a transformative breakthrough in medical science. Building on earlier observations (e.g., Oskar Minkowski’s 1889 discovery linking pancreatic removal to diabetes in dogs), Banting hypothesized that pancreatic islets secreted a glucose-regulating substance. Collaborating with physiologist John Macleod and biochemist James Collip, the team developed a method to extract insulin from canine pancreata by ligating pancreatic ducts to prevent enzymatic degradation. Their experiments demonstrated that the extract could maintain diabetic dogs for 70 days [1] [7].
On January 11, 1922, the team administered their extract to Leonard Thompson, a 14-year-old diabetic patient near death. After initial purification challenges caused an abscess, Collip’s refined version successfully normalized Thompson’s blood glucose by January 23. This achievement was presented as "The Effects Produced on Diabetes by Extracts of Pancreas" on May 3, 1922, introducing the term "insulin" [1] [5]. The researchers sold their patents to the University of Toronto for $1 each, ensuring global accessibility. In 1923, Banting and Macleod received the Nobel Prize in Physiology or Medicine, with Banting sharing his award with Best and Macleod with Collip [5] [8]. Eli Lilly commenced mass production in October 1923, making insulin widely available [1].
Table 1: Key Milestones in Insulin Discovery
Date | Event |
---|---|
November 7, 1920 | Banting presents hypothesis to John Macleod |
May 17, 1921 | Experiments begin with Charles Best |
January 11, 1922 | First human injection (Leonard Thompson) |
January 23, 1922 | Successful purified insulin injection |
October 1923 | Eli Lilly initiates commercial production |
Insulin’s evolutionary history spans over 550 million years, with insulin-like peptides identified in invertebrates (e.g., Drosophila) and vertebrates. The insulin gene superfamily arose from a common ancestor gene, diverging into insulin, insulin-like growth factors (IGF1, IGF2), relaxins (RLN1-3), and insulin-like peptides (INSL3-6) prior to vertebrate emergence [6] [9]. Agnathans (e.g., Atlantic hagfish) retain a single insulin gene encoding a proinsulin-like molecule with conserved A/B-domain cysteines essential for tertiary structure, confirming early evolutionary stabilization of insulin’s functional fold [6] [9].
Gene duplication events drove functional specialization:
Table 2: Insulin Gene Diversity in Vertebrates
Species | Gene Count | Notable Features |
---|---|---|
Human (Homo sapiens) | 1 (INS) | Three exons; encodes 110-aa proinsulin |
Mouse (Mus musculus) | 2 (Ins1, Ins2) | Ins1 retrotransposed (two exons); identical function |
Zebrafish (Danio rerio) | 3 (insa, insb, insc) | insa duplicated to insaa/ab; insab resists processing |
Northern Pike (Esox lucius) | 1 retroposed copy | Intact coding sequence; function unknown |
Insulin, a 51-amino acid peptide hormone, comprises A (21 residues) and B chains (30 residues) linked by disulfide bonds. It is synthesized as preproinsulin, with signal peptide cleavage yielding proinsulin. Prohormone convertases excise the C-peptide to form mature insulin, stored as zinc-stabilized hexamers in β-cell granules [3] [4]. Upon secretion, hexamers dissociate into monomers that bind insulin receptors (IRs) on target tissues.
Insulin orchestrates metabolic homeostasis through two primary pathways:1. Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt) Pathway:- Activates glucose transporter 4 (GLUT4) translocation in muscle/adipose tissue, enabling glucose uptake.- Stimulates hepatic glycogenesis via glycogen synthase activation.- Suppresses gluconeogenesis by downregulating phosphoenolpyruvate carboxykinase [4] [10].2. Mitogen-Activated Protein Kinase (MAPK) Pathway:- Promotes gene expression for cell growth (e.g., via ELK1 transcription factor) [4].
Table 3: Metabolic Functions of Insulin by Organ
Organ/Tissue | Key Actions |
---|---|
Liver | Inhibits gluconeogenesis; promotes glycogenesis & lipogenesis |
Skeletal Muscle | Stimulates GLUT4-mediated glucose uptake; enhances glycogenesis & protein synthesis |
Adipose Tissue | Induces lipogenesis; inhibits hormone-sensitive lipase (reducing lipolysis) |
Brain | Modulates synaptic plasticity; suppresses neuroinflammation |
Insulin also exerts non-metabolic roles:
Dysregulation causes insulin resistance, characterized by impaired PI3K/Akt signaling and disrupted GLUT4 translocation, contributing to metabolic diseases like type 2 diabetes [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: